molecular formula C8H6N2O3 B1587634 3-Methoxy-5-nitrobenzonitrile CAS No. 33224-19-0

3-Methoxy-5-nitrobenzonitrile

Cat. No.: B1587634
CAS No.: 33224-19-0
M. Wt: 178.14 g/mol
InChI Key: IULAXWUZAPAHIH-UHFFFAOYSA-N
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Description

3-Methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O3 It is a derivative of benzonitrile, characterized by the presence of a methoxy group (-OCH3) at the third position and a nitro group (-NO2) at the fifth position on the benzene ring

Scientific Research Applications

3-Methoxy-5-nitrobenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials, including polymers and dyes.

    Biological Studies: It is employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicinal Chemistry: Research into its potential as a precursor for bioactive compounds with therapeutic properties.

Mechanism of Action

is a type of aromatic nitrile. Aromatic nitriles, such as benzonitriles, are known to participate in various chemical reactions, including nucleophilic substitution and oxidation . The nitro group (-NO2) is a strong electron-withdrawing group, which can make the compound more reactive. The methoxy group (-OCH3) is an electron-donating group, which can increase the electron density on the aromatic ring and influence its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-nitrobenzonitrile can be achieved through several methods. One common approach involves the nitration of 3-methoxybenzonitrile. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Another method involves the reaction of 3-methoxy-5-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form corresponding quinones.

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 3-Amino-5-methoxybenzonitrile.

    Substitution: Derivatives with different functional groups replacing the methoxy group.

    Oxidation: Corresponding quinones or other oxidized products.

Comparison with Similar Compounds

    3-Methoxybenzonitrile: Lacks the nitro group, making it less reactive in certain chemical transformations.

    5-Nitrobenzonitrile: Lacks the methoxy group, affecting its solubility and reactivity.

    3-Amino-5-methoxybenzonitrile: A reduction product of 3-Methoxy-5-nitrobenzonitrile, with different chemical properties and applications.

Uniqueness: this compound is unique due to the presence of both methoxy and nitro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its dual functional groups allow for a wide range of chemical modifications, enhancing its utility in various research and industrial applications.

Properties

IUPAC Name

3-methoxy-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-13-8-3-6(5-9)2-7(4-8)10(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULAXWUZAPAHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401402
Record name 3-methoxy-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33224-19-0
Record name 3-Methoxy-5-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33224-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methoxy-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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